molecular formula C9H17ClN2O B14813752 rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride CAS No. 1390654-55-3

rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride

Cat. No.: B14813752
CAS No.: 1390654-55-3
M. Wt: 204.70 g/mol
InChI Key: AGOYZLVFFGQERA-SCLLHFNJSA-N
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Description

rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride is a bicyclic tertiary amine derivative with a ketone functional group at the 10-position and a methyl substituent on the nitrogen at the 9-position. Its stereochemistry (1R,5R) and hydrochloride salt form distinguish it from related diazabicyclo compounds.

Properties

CAS No.

1390654-55-3

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

(1R,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decan-10-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-11-8-4-2-3-7(9(11)12)5-10-6-8;/h7-8,10H,2-6H2,1H3;1H/t7-,8-;/m1./s1

InChI Key

AGOYZLVFFGQERA-SCLLHFNJSA-N

Isomeric SMILES

CN1[C@@H]2CCC[C@@H](C1=O)CNC2.Cl

Canonical SMILES

CN1C2CCCC(C1=O)CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the methyl group at the 9-position. Commonly used reagents and conditions include:

    Cyclization Reactions: The formation of the bicyclic core is achieved through cyclization reactions, often involving amines and carbonyl compounds.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The compound’s bicyclo[3.3.2]decane core, methyl group, and ketone functional group differentiate it from analogs. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Structural Features
rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride Not provided C₉H₁₇ClN₂O ~212.7 (free base) Ketone, tertiary amine, methyl Bicyclo[3.3.2] core; hydrochloride salt
rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride 1820571-96-7 C₉H₁₈Cl₂N₂O 227.17 Ketone, tertiary amine, methyl Diastereomer; dihydrochloride salt
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one 1465-09-4 C₉H₁₆N₂O 168.24 Ketone, tertiary amine, methyl Bicyclo[4.3.1] core; larger ring system
3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one Not provided C₁₅H₁₈N₂O 242.32 Ketone, tertiary amine, benzyl Benzyl substituent instead of methyl

Stereochemical and Salt Form Variations

  • Diastereomers : The (1S,5R)-diastereomer (CAS 1820571-96-7) shares the same bicyclo[3.3.2] core but differs in stereochemistry, leading to distinct physicochemical properties such as solubility and crystalline packing .
  • Salt Forms : Hydrochloride vs. dihydrochloride salts (e.g., CAS 1820580-36-6) influence solubility and stability. The dihydrochloride form of the (1S,5R)-isomer has a higher molecular weight (227.17 vs. ~212.7) due to additional chloride ions .

Functional Group Modifications

  • Ring Size Variations : 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS 1465-09-4) features a bicyclo[4.3.1] system, altering steric constraints and hydrogen-bonding capabilities .

Physicochemical Properties

  • Molecular Weight Trends : Smaller bicyclo[3.3.2] derivatives (e.g., ~212.7 for the target compound) contrast with larger analogs like the benzyl-substituted variant (242.32) .
  • Thermal Stability: Diazabicyclo compounds with ketone groups generally exhibit higher thermal stability compared to non-ketone analogs, as inferred from their storage recommendations (e.g., long-term storage at -20°C for dihydrochloride salts) .

Commercial Availability

Suppliers such as Angene Chemical and Fluorochem list the (1S,5R)-diastereomer dihydrochloride at prices ranging from $169 to $277 per gram, reflecting its niche applications .

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